1-PentadecylZinc bromide
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Overview
Description
1-PentadecylZinc bromide is an organozinc compound with the molecular formula C15H31BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PentadecylZinc bromide can be synthesized through the reaction of 1-bromopentadecane with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{15}\text{H}{31}\text{Br} + \text{Zn} \rightarrow \text{C}{15}\text{H}{31}\text{ZnBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-PentadecylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, and other nucleophiles.
Conditions: Typically carried out under inert atmosphere, often in THF or other suitable solvents, and at controlled temperatures.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
1-PentadecylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-PentadecylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
1-Bromopentadecane: A precursor in the synthesis of 1-PentadecylZinc bromide.
Other Organozinc Compounds: Such as 1-PentadecylZinc chloride and 1-PentadecylZinc iodide, which have similar reactivity but differ in the halide component.
Uniqueness: this compound is unique due to its specific reactivity and the stability provided by the bromide ion. This makes it particularly useful in certain cross-coupling reactions where other organozinc compounds may not be as effective .
Properties
IUPAC Name |
bromozinc(1+);pentadecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31.BrH.Zn/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXWPTBAHFFACS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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